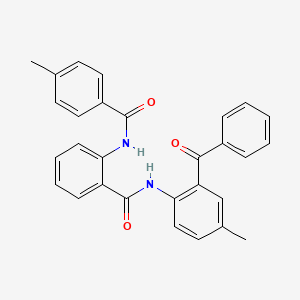

N-(2-benzoyl-4-methylphenyl)-2-(4-methylbenzamido)benzamide

Description

N-(2-Benzoyl-4-methylphenyl)-2-(4-methylbenzamido)benzamide is a poly-substituted benzamide derivative characterized by two benzamide moieties linked via a central aromatic ring. The compound features a 2-benzoyl-4-methylphenyl group and a 4-methylbenzamido substituent, which may influence its physicochemical and biological properties. Its synthesis likely involves sequential amidation reactions, similar to methods described for related benzamides .

Properties

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-2-[(4-methylbenzoyl)amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24N2O3/c1-19-12-15-22(16-13-19)28(33)30-25-11-7-6-10-23(25)29(34)31-26-17-14-20(2)18-24(26)27(32)21-8-4-3-5-9-21/h3-18H,1-2H3,(H,30,33)(H,31,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLKYFXMNPPEDFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=C(C=C(C=C3)C)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Insights :

- Dual Benzamide Groups : The target compound’s dual benzamide structure is rare but shares similarities with 4-Benzamido-N-(1,3-dioxoisoindolin-2-yl)benzamide, which also has two benzamide moieties .

- Methyl vs. Methoxy/Chloro : Methyl substituents (as in the target compound) may enhance lipophilicity compared to polar groups like methoxy or chloro .

Key Observations :

- Receptor Targeting: Benzamides with piperidinyl or morpholino groups (e.g., [¹²⁵I]PIMBA) show high sigma receptor affinity, suggesting the target compound’s methyl groups may modulate similar interactions .

- Anticancer Potential: The 2-azetidinone derivatives’ moderate activity (IC₅₀ ~12–45 µM) implies that the target’s bulkier structure might require optimization for enhanced efficacy .

- Substituent Impact : Antioxidant activity in benzamides is enhanced by electron-donating groups (e.g., methoxy, hydroxyl), which the target compound lacks .

Q & A

What are the optimal synthetic routes for N-(2-benzoyl-4-methylphenyl)-2-(4-methylbenzamido)benzamide, and what purification methods ensure high purity?

Basic

A multi-step synthesis involving sequential coupling reactions is recommended. For example, a benzamide derivative can be synthesized via reflux-based condensation of precursors (e.g., benzoyl chloride and substituted aniline derivatives) under anhydrous conditions. Evidence from analogous compounds highlights the use of Schotten-Baumann conditions (acyl chloride + amine in aqueous NaOH) to form amide bonds . Post-synthesis, recrystallization in methanol or ethanol effectively removes unreacted starting materials, while column chromatography (silica gel, ethyl acetate/hexane gradient) resolves structurally similar byproducts .

Which spectroscopic techniques are most effective for characterizing this compound?

Basic

A combination of 1H/13C NMR (to confirm amide bond formation and aromatic substitution patterns), FT-IR (amide C=O stretch ~1650 cm⁻¹), and high-resolution mass spectrometry (HRMS) ensures structural validation. For crystalline samples, single-crystal X-ray diffraction (SCXRD) provides definitive stereochemical data, as demonstrated for structurally related benzamides . Spectrofluorometry (e.g., excitation/emission profiles) can assess electronic properties influenced by substituents .

How can researchers analyze the crystal structure of this compound, and what mechanistic insights does it provide?

Advanced

SCXRD analysis reveals intermolecular interactions (e.g., hydrogen bonding, π-π stacking) that influence solubility and stability. For example, in N-(4-methylphenyl)benzamide derivatives, intramolecular N–H···O hydrogen bonds stabilize the planar conformation of the benzamide core, while C–H···π interactions dictate packing efficiency . Such data inform solvent selection for crystallization and predict solid-state reactivity .

What computational methods predict the physicochemical properties and bioactivity of this compound?

Advanced

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and electrophilic attack sites. Quantitative Structure-Property Relationship (QSPR) models correlate substituent effects (e.g., trifluoromethyl groups) with lipophilicity (logP) and metabolic stability . Molecular docking against enzyme targets (e.g., MMP-9/MMP-13) identifies potential binding motifs, as seen in similar benzamide-based inhibitors .

How should bioactivity assays be designed to evaluate enzyme inhibition or therapeutic potential?

Advanced

For enzyme inhibition studies (e.g., MMPs), use fluorescence-based assays with quenched substrates (e.g., DQ-collagen) to measure proteolytic activity. Include positive controls (e.g., Batimastat for MMPs) and validate results via Western blotting or zymography . For cytotoxicity, employ MTT assays in cell lines with relevant receptors (e.g., cancer cells for antiproliferative studies). Dose-response curves (IC50) and selectivity indices (e.g., vs. healthy cells) are critical .

How can contradictions in reported biological activity data be resolved?

Advanced

Discrepancies may arise from assay conditions (e.g., pH, serum proteins) or impurity interference. Replicate experiments using standardized protocols (e.g., CLSI guidelines) and orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays). HPLC purity verification (>98%) and counter-screening against off-targets (e.g., kinases) reduce false positives .

What strategies are recommended for structure-activity relationship (SAR) studies?

Advanced

Systematically modify substituents on the benzamide core (e.g., methyl, benzoyl, or trifluoromethyl groups) and evaluate changes in potency. For example, trifluoromethyl groups enhance metabolic stability and membrane permeability in related compounds . Use 3D-QSAR (CoMFA/CoMSIA) to map steric/electronic requirements for activity .

How does the compound’s stability vary under different storage and reaction conditions?

Advanced

Benzamide derivatives are prone to hydrolysis in acidic/basic conditions. Accelerated stability studies (40°C/75% RH) combined with HPLC monitoring identify degradation products. Store lyophilized samples at -20°C under argon to prevent oxidation. For reactions, avoid protic solvents (e.g., water) in nucleophilic substitution steps .

What reaction mechanisms govern the compound’s chemical modifications (e.g., halogenation, cross-coupling)?

Advanced

Electrophilic aromatic substitution (e.g., nitration) occurs preferentially at the para position of the methyl-substituted phenyl ring due to steric and electronic effects . For Suzuki-Miyaura coupling, use Pd(PPh3)4 and aryl boronic acids to functionalize halogenated intermediates. Reaction progress can be tracked via TLC or in-situ IR .

How can enantioselective synthesis be achieved for chiral derivatives?

Advanced

Employ asymmetric catalysis (e.g., chiral oxazaborolidines for ketone reductions) or enzymatic resolution (e.g., lipases for ester hydrolysis). For example, O-benzyl hydroxylamine derivatives have been resolved using chiral HPLC columns (e.g., Chiralpak IA) with >99% ee .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.